molecular formula C11H10BrNO4 B7940496 2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone

2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone

Cat. No.: B7940496
M. Wt: 300.10 g/mol
InChI Key: MGAYONGPVRSONM-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone is an organic compound characterized by the presence of a bromine atom, a nitro group, and a cyclopropyl group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone typically involves multiple stepsThe reaction conditions often involve the use of strong acids and bases, as well as specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and strong nucleophiles such as sodium hydroxide for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(4-Bromo-2-aminophenoxy)-1-cyclopropylethanone, while substitution of the bromine atom can produce various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and cyclopropyl group also contribute to the compound’s reactivity and specificity in targeting certain pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(4-bromo-2-nitrophenoxy)-1-cyclopropylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO4/c12-8-3-4-11(9(5-8)13(15)16)17-6-10(14)7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAYONGPVRSONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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